Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a fluoropyridine moiety, a hydroxypiperidine ring, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluoropyridine intermediate. One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The hydroxypiperidine ring can be synthesized through a series of reactions including cyclization and hydroxylation steps. The final step involves the esterification of the hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3) in anhydrous conditions.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the hydroxypiperidine ring can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(2-chloropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate
- Benzyl 4-(2-bromopyridin-3-yl)-4-hydroxypiperidine-1-carboxylate
- Benzyl 4-(2-methylpyridin-3-yl)-4-hydroxypiperidine-1-carboxylate
Uniqueness
The presence of the fluorine atom in Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate imparts unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-16-15(7-4-10-20-16)18(23)8-11-21(12-9-18)17(22)24-13-14-5-2-1-3-6-14/h1-7,10,23H,8-9,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTSRBZFPZJVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=C(N=CC=C2)F)O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475873 | |
Record name | benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161610-13-5 | |
Record name | Phenylmethyl 4-(2-fluoro-3-pyridinyl)-4-hydroxy-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161610-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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